molecular formula C10H16N2O3 B12440867 (2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

(2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

Cat. No.: B12440867
M. Wt: 212.25 g/mol
InChI Key: UNVNZVOSYRUJTH-UHFFFAOYSA-N
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Description

Tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a cyano group, and a hydroxypyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate as a starting material, which is then subjected to various chemical transformations to introduce the cyano and hydroxyl groups .

Industrial Production Methods

Industrial production of tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and improved product purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. For example, trifluoroacetic acid (TFA) is often used to cleave the tert-butyl group .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the cyano group may produce a primary amine.

Mechanism of Action

The mechanism by which tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The cyano and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl-substituted pyrrolidines and fluorinated pyrrolidine derivatives. These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness

Tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate is unique due to its combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVNZVOSYRUJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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